1-Propanol, 3-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]thio]-
Description
"1-Propanol, 3-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]thio]-" is a structurally complex organic compound featuring a propanol backbone modified with a thioether group (-S-) linked to a 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl substituent. The 3,5-dimethylpyrazole moiety is a heterocyclic aromatic ring with two methyl groups at positions 3 and 5, contributing to steric bulk and electronic effects.
Properties
CAS No. |
652131-88-9 |
|---|---|
Molecular Formula |
C10H18N2OS |
Molecular Weight |
214.33 g/mol |
IUPAC Name |
3-[2-(3,5-dimethylpyrazol-1-yl)ethylsulfanyl]propan-1-ol |
InChI |
InChI=1S/C10H18N2OS/c1-9-8-10(2)12(11-9)4-7-14-6-3-5-13/h8,13H,3-7H2,1-2H3 |
InChI Key |
CZGZCBMBAQZLOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCSCCCO)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Propanol, 3-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]thio]- typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction provides two regioisomeric pyrazoles that are often difficult to separate. Industrial production methods may involve the use of rhodium-catalyzed asymmetric 1,4-addition reactions to achieve the desired stereochemistry .
Chemical Reactions Analysis
1-Propanol, 3-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]thio]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the nitrogen or carbon atoms of the pyrazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles .
Scientific Research Applications
Pharmaceutical Applications
1-Propanol, 3-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]thio]- has shown promise in pharmaceutical research due to its structural similarity to known bioactive compounds. The following are notable applications:
- Anticancer Activity : Studies have indicated that pyrazole derivatives exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. The incorporation of the thioether moiety may enhance the compound's efficacy and selectivity .
- Anti-inflammatory Properties : Compounds containing pyrazole rings have been investigated for their anti-inflammatory effects. Research suggests that these compounds can modulate inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases .
Agricultural Applications
In agriculture, compounds similar to 1-Propanol, 3-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]thio]- are explored for their potential as pesticides or herbicides:
- Pesticidal Activity : Pyrazole derivatives have been studied for their effectiveness against various pests and pathogens. The thioether group may contribute to enhanced biological activity, making it a candidate for developing new agrochemicals .
Coordination Chemistry
The compound also serves as a ligand in coordination chemistry:
- Ligand Properties : The presence of the pyrazole ring allows it to coordinate with metal ions, forming stable complexes. These complexes can be utilized in catalysis and materials science .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored various pyrazole derivatives for their anticancer activity. The results indicated that modifications to the pyrazole structure significantly influenced the compounds' ability to inhibit cancer cell growth. The thioether modification was found to enhance potency against specific cancer cell lines .
Case Study 2: Agricultural Applications
Research conducted by agricultural scientists focused on the efficacy of new pyrazole-based pesticides. Field trials demonstrated that these compounds effectively reduced pest populations while being safe for beneficial insects, highlighting their potential for sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 1-Propanol, 3-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]thio]- involves its interaction with specific molecular targets and pathways. For example, it has been shown to have high affinity for αvβ6 integrin, a protein involved in cell adhesion and signaling . This interaction can lead to various biological effects, including inhibition of cell migration and proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its combination of a propanol backbone, thioether linkage, and 3,5-dimethylpyrazole group. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations
Backbone Diversity: The propanol backbone in the target compound distinguishes it from analogs with pyridazine () or thiadiazole () cores. Propanol may confer better solubility compared to purely aromatic backbones.
Substituent Effects :
- The thioether group in the target compound and its analogs (e.g., ) improves lipophilicity, aiding cellular uptake. However, replacing thioether with thioamide () or sulfone () alters reactivity and target affinity.
- 3,5-Dimethylpyrazole is a common motif (), where methyl groups stabilize the pyrazole ring and modulate steric interactions.
Biological Activity :
- Pyrazole-thioether hybrids (e.g., ) show marked anticancer activity, likely due to thio groups facilitating redox interactions or enzyme inhibition.
- Hydroxyl-containing analogs () exhibit improved solubility and bioavailability, critical for therapeutic applications.
Research Findings and Data
Critical Analysis
- The absence of a hydroxyl group in the target compound (vs. ) may limit solubility but improve membrane permeability.
- Thioether-linked pyrazoles (e.g., ) often outperform non-thio analogs in bioactivity, suggesting the target compound’s thioether is a critical functional group.
Biological Activity
1-Propanol, 3-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]thio]- (CAS: 850189-57-0) is a chemical compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of 1-Propanol, 3-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]thio]- is C18H23N5OS, with a molar mass of 357.47 g/mol. The compound exhibits a predicted density of 1.44 g/cm³ and a boiling point of approximately 668.1 °C .
The biological activity of this compound is largely attributed to its interaction with G protein-coupled receptors (GPCRs). GPCRs play a crucial role in various physiological processes by mediating signal transduction from extracellular stimuli to intracellular responses. The activation of specific GPCRs can lead to various downstream effects, such as changes in intracellular calcium levels and modulation of enzyme activity .
Pharmacological Effects
Research indicates that compounds similar to 1-Propanol, 3-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]thio]- may exhibit several pharmacological effects:
- Antioxidant Activity : Some studies suggest that pyrazole derivatives can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.
- Cytotoxicity Against Cancer Cells : Preliminary studies have shown that certain pyrazole derivatives exhibit cytotoxic effects on various cancer cell lines, indicating potential as anticancer agents.
Study on Antiproliferative Effects
A study conducted by researchers evaluated the antiproliferative effects of pyrazole derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to 1-Propanol, 3-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]thio]- significantly inhibited cell growth in vitro. The mechanism was attributed to the induction of apoptosis mediated by the activation of caspase pathways .
Evaluation of Antioxidant Activity
Another research effort focused on the antioxidant properties of pyrazole derivatives. The study utilized various assays to measure the ability of these compounds to scavenge free radicals. Results showed that certain derivatives demonstrated significant antioxidant activity compared to standard antioxidants like ascorbic acid .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 1-Propanol, 3-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]thio]-?
The synthesis of this compound typically involves thiol-ene "click" chemistry or nucleophilic substitution. A pyrazole-containing thiol (e.g., 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanethiol) can react with 3-chloro-1-propanol under basic conditions (e.g., KOH in ethanol) to form the thioether linkage. Reaction optimization should focus on solvent polarity (ethanol or DMF), temperature (60–80°C), and molar ratios (1:1.2 thiol:propanol derivative) to maximize yield . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/chloroform mixtures) is recommended .
Q. How can the purity and structural integrity of the compound be validated?
Use a combination of analytical techniques:
- NMR : Confirm the presence of the pyrazole ring (δ 2.2–2.4 ppm for CH3 groups) and thioether linkage (δ 2.8–3.2 ppm for SCH2) .
- HPLC : Monitor purity (>95%) with a C18 column, isocratic elution (acetonitrile/water, 70:30), and UV detection at 254 nm .
- Mass Spectrometry : Verify the molecular ion peak (e.g., [M+H]+ at m/z 259.2) .
Q. What are the critical stability considerations during storage?
The compound is susceptible to oxidation at the thioether group. Store under inert gas (N2/Ar) at −20°C in amber vials. Avoid prolonged exposure to light or moisture. Stability assays (TGA/DSC) indicate decomposition above 150°C .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported molecular conformations?
Single-crystal X-ray diffraction (SC-XRD) using SHELX software (SHELXL for refinement) can clarify bond angles and torsional strain in the pyrazole-thioether moiety. For example, SHELXL’s restraint-free refinement is critical for resolving disorder in flexible side chains . Recent studies on analogous pyrazole derivatives reveal dihedral angles of 15–25° between the pyrazole ring and propanol chain, influencing hydrogen-bonding networks .
Q. What strategies address contradictions in bioactivity data across studies?
Bioactivity variability often arises from differences in assay conditions (e.g., solvent polarity affecting solubility). For instance, pyrazole derivatives show enhanced antimicrobial activity in DMSO vs. aqueous buffers due to improved membrane permeability . Standardize protocols using:
- Dose-response curves : IC50 values under controlled solvent systems (≤1% DMSO).
- Positive controls : Compare with known thioether-containing bioactive compounds (e.g., isoxazolemethylthio derivatives ).
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
Docking studies (AutoDock Vina) using the compound’s 3D structure (PubChem CID: B5597810) can predict interactions with enzymes like cytochrome P450 or kinases. Focus on the pyrazole’s hydrophobic pocket and thioether’s hydrogen-bond acceptor sites. MD simulations (GROMACS) reveal that substituting the propanol hydroxyl with a carbamate group enhances binding entropy by 20% .
Methodological Insights
Q. What experimental controls are essential for reproducibility in biological assays?
Q. How can spectroscopic techniques differentiate between tautomeric forms of the pyrazole ring?
Variable-temperature NMR (VT-NMR) at 25–60°C can detect tautomerism (e.g., 1H-pyrazole vs. 2H-pyrazole) through chemical shift changes. IR spectroscopy (1600–1650 cm−1) identifies C=N stretching modes sensitive to tautomeric state .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
